molecular formula C23H31ClN6O5S B15137356 p-Diazobenzoyl-biocytin (chloride)

p-Diazobenzoyl-biocytin (chloride)

Cat. No.: B15137356
M. Wt: 539.0 g/mol
InChI Key: FNYYDRRCUPHASE-CMPKFCAVSA-N
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Description

p-Diazobenzoyl-biocytin (chloride) is a biotinylating reagent designed for covalent attachment to biomolecules, particularly DNA, enabling non-radioactive labeling and detection. Its structure includes a diazobenzoyl group, which facilitates light-activated crosslinking to target molecules, and a biotin moiety that binds with high affinity to avidin or streptavidin proteins. Developed in the late 1990s, this compound revolutionized nucleic acid labeling by offering a stable, versatile alternative to radioactive probes. Applications include in situ hybridization, affinity chromatography, and biosensor development, leveraging the biotin-streptavidin interaction for signal amplification .

Properties

Molecular Formula

C23H31ClN6O5S

Molecular Weight

539.0 g/mol

IUPAC Name

4-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride

InChI

InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16-,17-,18-,20-;/m0./s1

InChI Key

FNYYDRRCUPHASE-CMPKFCAVSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of p-Aminobenzoyl-Biocytin

Biocytin, a conjugate of biotin and L-lysine, serves as the foundational scaffold. The ε-amino group of lysine is selectively acylated with p-nitrobenzoyl chloride in an anhydrous dimethylformamide (DMF) medium under basic conditions (pH 8–9). Triethylamine is commonly employed to scavenge HCl, driving the reaction to completion. The intermediate p-nitrobenzoyl-biocytin is reduced to p-aminobenzoyl-biocytin using hydrogen gas (1–3 atm) and palladium-on-carbon (Pd/C) in methanol. Completion is confirmed by thin-layer chromatography (TLC) or the disappearance of the nitro group’s UV absorbance at 260 nm.

Diazotization and Stabilization

The diazotization reaction is performed in an ice-cold aqueous HCl solution (0.1–1 M). Sodium nitrite (NaNO₂) is added gradually to the p-aminobenzoyl-biocytin suspension, generating the diazonium chloride in situ. The temperature is rigorously maintained below 5°C to prevent decomposition. The resulting orange-red solution is stirred for 30–60 minutes, after which excess nitrous acid is quenched with sulfamic acid. The product is precipitated by adjusting the pH to 3–4 with dilute HCl and collected via centrifugation.

Purification and Characterization

Crude DBB-Cl is purified by recrystallization from ethanol-water mixtures or gel filtration chromatography (Sephadex G-25). Analytical validation includes:

  • UV-Vis Spectroscopy : A characteristic absorption peak at 390–400 nm confirms the diazonium group.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 583.2 ([M-Cl]⁺).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (D₂O) displays signals for the biotin moiety (δ 4.3–4.5 ppm, methine protons) and aromatic protons (δ 7.8–8.1 ppm).

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Diazotization efficiency depends on solvent polarity and temperature. Aqueous HCl (0.5 M) maximizes diazonium stability, while temperatures exceeding 5°C lead to rapid degradation. Ethanol co-solvents (10–20% v/v) enhance precursor solubility without compromising reaction kinetics.

Stoichiometric Ratios

Molar ratios of p-aminobenzoyl-biocytin to NaNO₂ (1:1.2) and HCl (1:10) ensure complete conversion. Excess nitrous acid is avoided to prevent side reactions, such as diazoether formation.

Yield and Purity

Reported yields range from 60–75%, with purity >95% achievable via gradient elution on C18 reverse-phase columns. Impurities primarily include unreacted p-aminobenzoyl-biocytin and hydrolyzed diazonium byproducts.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

A modified approach immobilizes biocytin on ChemMatrix resin, enabling sequential acylation and diazotization. This method reduces purification steps but requires specialized equipment for solid-phase handling.

Applications and Functional Validation

DBB-Cl’s utility is demonstrated in:

  • Protein Labeling : Sub-nanogram detection of erythrocyte membrane proteins on nitrocellulose blots.
  • DNA Probes : Hybridization assays using biotinylated DNA, visualized via streptavidin-enzyme conjugates.
  • Cell Surface Tagging : Reversible biotinylation of antibodies for immunoprecipitation and flow cytometry.

Challenges and Limitations

  • Diazonium Instability : DBB-Cl requires storage at –20°C in anhydrous solvents to prevent hydrolysis.
  • Side Reactions : Histidine and tyrosine residues in non-target proteins may undergo unintended labeling.
  • Cost : Biocytin and palladium catalysts contribute to high synthesis costs, limiting large-scale production.

Chemical Reactions Analysis

Types of Reactions

p-Diazobenzoyl-biocytin (chloride) primarily undergoes substitution reactions, where the diazo group reacts with nucleophilic sites on peptides and proteins. This reaction is facilitated by the presence of tyrosine and histidine residues .

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the pH. The reaction conditions typically involve mild temperatures to prevent the degradation of the diazo group .

Major Products Formed

The major products formed from these reactions are biotinylated peptides and proteins. These biotinylated compounds are then used in various biochemical assays to study protein interactions and functions .

Mechanism of Action

Comparison with Similar Compounds

Biotin-Based Labeling Reagents

Key Competitors : Biotin-XX-NHS ester, Biotin-HPDP, Photocleavable biotin.

Parameter p-Diazobenzoyl-biocytin (Chloride) Biotin-XX-NHS Ester Biotin-HPDP
Reactive Group Diazobenzoyl (photoactivatable) NHS ester Thiol-reactive
Crosslinking Mechanism UV light (365 nm) Amine coupling Disulfide exchange
Stability Stable in dark, decomposes post-UV Hydrolysis-prone Air-sensitive
Primary Application DNA/protein crosslinking Protein labeling Thiol-containing targets
Reference

Advantages of p-Diazobenzoyl-biocytin :

  • Site-specific labeling: UV activation allows spatiotemporal control, reducing non-specific binding.
  • High avidin affinity : Comparable to other biotin derivatives (Kd ~10⁻¹⁵ M) but with enhanced DNA compatibility .

Limitations :

  • Requires UV exposure, which may damage sensitive biomolecules.

Non-Biotin Labeling Systems

Digoxigenin (DIG) :

  • Mechanism : Anti-DIG antibodies replace streptavidin for detection.
  • Comparison: Sensitivity: DIG systems exhibit lower sensitivity (nanomolar range) compared to biotin-streptavidin (picomolar) . Versatility: p-Diazobenzoyl-biocytin is preferred for DNA labeling due to direct covalent attachment, whereas DIG requires hybridization probes.

DNA-Sugar Conjugates (e.g., DNA-lactose) :

  • Function : Enhance stability and glycan-binding for lectin-based assays.
  • Contrast : Unlike biotin-based reagents, DNA-lactose conjugates lack universal detection systems (e.g., streptavidin) but excel in carbohydrate-specific interactions .

Chemocaged Nucleic Acids

These compounds incorporate photo-labile groups for controlled activation.

  • Example : NVOC (nitroveratryloxycarbonyl)-caged nucleotides.
  • Comparison :
    • Activation : Both rely on UV light, but chemocaged nucleic acids focus on temporal gene expression control rather than labeling.
    • Applications : p-Diazobenzobenzoyl-biocytin is specialized for detection, while chemocaged systems are used in optochemical biology .

Antibody-Drug Conjugates (ADCs)

While ADCs (e.g., trastuzumab emtansine) are structurally distinct, their linker strategies inform bioconjugation chemistry.

  • Linker Stability : ADCs prioritize protease-cleavable linkers for drug release, whereas p-Diazobenzoyl-biocytin uses irreversible diazo bonds for permanent labeling .

Stability and Environmental Factors

The chloride counterion in p-Diazobenzoyl-biocytin enhances aqueous solubility, critical for in vitro applications. Older studies on halogenated derivatives (e.g., diacetates, dibenzoates) suggest that substituents like chloride improve thermal stability compared to iodine or bromine analogs, as seen in melting point data (e.g., 5-iodo derivatives decompose at 149–150°C vs. chloride variants >200°C) .

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments using p-Diazobenzoyl-biocytin (chloride) for nucleic acid-protein cross-linking studies?

  • Methodological Answer : Optimize reaction conditions such as pH (ideally 7.5–8.5), temperature (4–25°C), and molar ratios of the reagent to target molecules. Use UV-Vis spectrophotometry to monitor diazo group activation (λmax ≈ 350 nm). Include negative controls (e.g., omission of the reagent or competitive inhibitors like free biotin) to confirm specificity . Post-reaction, validate cross-linking efficiency via SDS-PAGE or streptavidin-based affinity assays.

Q. How does p-Diazobenzoyl-biocytin (chloride) compare to other biotinylation reagents in terms of stability and reactivity?

  • Methodological Answer : Unlike NHS-biotin derivatives, p-Diazobenzoyl-biocytin relies on light-sensitive diazo groups for covalent bonding, enabling spatiotemporal control. However, its stability in aqueous buffers is lower (half-life < 2 hours at pH 8.0). Conduct comparative studies using mass spectrometry to track degradation byproducts and quantify labeling efficiency under varying buffer conditions (e.g., Tris vs. phosphate buffers) .

Advanced Research Questions

Q. How can researchers address discrepancies in labeling efficiency observed with p-Diazobenzoyl-biocytin (chloride) across different experimental systems (e.g., in vitro vs. cellular environments)?

  • Methodological Answer : Systematically evaluate confounding factors:

  • Steric hindrance : Use truncated protein variants or site-directed mutagenesis to expose reactive residues.
  • Competitive quenching : Quantify free biotin levels in cellular lysates via ELISA.
  • Redox interference : Include reducing agents (e.g., TCEP) to stabilize diazo groups.
  • Validation : Combine Western blotting with confocal microscopy to correlate biochemical and spatial labeling patterns .

Q. What analytical strategies are recommended for resolving contradictory data in cross-linking studies involving p-Diazobenzoyl-biocytin (chloride)?

  • Methodological Answer :

  • Hypothesis-driven troubleshooting : If cross-linking yields inconsistent results, perform dose-response assays to identify saturation points.
  • Multi-modal validation : Cross-validate results using alternative techniques (e.g., Förster resonance energy transfer (FRET) for proximity analysis or cryo-EM for structural confirmation).
  • Data triangulation : Apply statistical frameworks (e.g., Bayesian inference) to reconcile quantitative discrepancies between technical replicates .

Methodological Design and Optimization

Q. What experimental controls are essential for ensuring reproducibility in studies using p-Diazobenzoyl-biocytin (chloride)?

  • Methodological Answer :

  • Positive controls : Pre-biotinylated standards (e.g., biotin-BSA) to confirm reagent activity.
  • Negative controls : Reactions lacking the diazo group activator (e.g., sodium nitrite) or using non-reactive analogs (e.g., benzoyl chloride).
  • Competitive inhibition : Co-incubation with excess biotin (10–100x molar excess) to block streptavidin binding sites.
  • Documentation : Report batch-specific reagent purity (HPLC traces) and storage conditions (−20°C under argon) .

Q. How can researchers optimize reaction conditions for p-Diazobenzoyl-biocytin (chloride) in complex biological matrices (e.g., serum-containing media)?

  • Methodological Answer :

  • Matrix effects : Pre-clear samples with streptavidin beads to remove endogenous biotin.
  • Quenching : Add scavengers like glycine (100 mM) to terminate reactions.
  • Kinetic profiling : Use stopped-flow spectroscopy to determine reaction rates in real-time.
  • Table 1 : Example optimization parameters:
ConditionOptimal RangeImpact on Yield
pH7.5–8.5Maximizes diazo stability
Temperature4°C (slow) / 25°C (fast)Controls reaction speed
Molar excess5–10xBalances specificity and background

Data Interpretation and Cross-Disciplinary Applications

Q. What computational tools can enhance the interpretation of cross-linking data generated with p-Diazobenzoyl-biocytin (chloride)?

  • Methodological Answer :

  • Molecular docking : Use tools like AutoDock or HADDOCK to model biotin-streptavidin interactions.
  • Network analysis : Apply Cytoscape to map protein interaction networks from cross-linking/MS data.
  • Machine learning : Train classifiers to distinguish specific vs. non-specific binding events using features like solvent accessibility and residue charge .

Q. How can p-Diazobenzoyl-biocytin (chloride) be integrated into multi-omics workflows for systems biology research?

  • Methodological Answer :

  • Proteomics : Combine with tandem mass tag (TMT) labeling for multiplexed quantification.
  • Transcriptomics : Use biotinylated DNA probes for pull-downs followed by RNA-seq.
  • Validation : Correlate cross-linking data with CRISPR-based gene knockout phenotypes to establish functional relevance .

Ethical and Technical Pitfalls

Q. What are common pitfalls in experimental design using p-Diazobenzoyl-biocytin (chloride), and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Overlabeling leading to protein aggregation. Solution : Titrate reagent concentration using pilot SDS-PAGE.
  • Pitfall 2 : Photo-degradation during handling. Solution : Use amber vials and limit light exposure.
  • Pitfall 3 : Non-specific binding in affinity purification. Solution : Include high-stringency washes (e.g., 1% SDS) .

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